methyl 6-tert-butyl-2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 6-tert-butyl-2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-tert-butyl-2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiophene core, introduction of the tert-butyl group, and subsequent functionalization to introduce the dichlorobenzothienyl and carbonylamino groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-tert-butyl-2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Methyl 6-tert-butyl-2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate protein-ligand interactions.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which methyl 6-tert-butyl-2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-tert-butyl-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 6-tert-butyl-2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Uniqueness
Methyl 6-tert-butyl-2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23Cl2NO3S2 |
---|---|
Molecular Weight |
496.5g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[(3,4-dichloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H23Cl2NO3S2/c1-23(2,3)11-8-9-12-15(10-11)31-21(16(12)22(28)29-4)26-20(27)19-18(25)17-13(24)6-5-7-14(17)30-19/h5-7,11H,8-10H2,1-4H3,(H,26,27) |
InChI Key |
XGDQPWMHWPSPLK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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